2-(5-Ethoxypyridin-2-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAORGBESRGYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724375 | |
| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683233-70-7 | |
| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 5 Ethoxypyridin 2 Yl Acetic Acid
Retrosynthetic Analysis and Key Precursors for 2-(5-Ethoxypyridin-2-yl)acetic Acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various key precursors. The primary disconnections involve the carbon-carbon bond of the acetic acid side chain and the carbon-oxygen bond of the ethoxy group.
A logical retrosynthetic approach would involve disconnecting the acetic acid moiety, leading to a 2-substituted-5-ethoxypyridine intermediate. This intermediate could be a halomethyl, a methyl, or a cyano group, which can then be converted to the acetic acid. Further disconnection of the ethoxy group would lead to a di-substituted pyridine (B92270) precursor.
Key Precursors Identified Through Retrosynthetic Analysis:
| Precursor Name | Chemical Structure | Rationale |
| 2-(Chloromethyl)-5-ethoxypyridine | ClCH₂C₅H₃N(OC₂H₅) | A direct precursor that can be converted to the acetic acid via cyanation followed by hydrolysis, or via a Grignard reaction with CO₂. |
| 5-Ethoxy-2-methylpyridine (B3031606) | CH₃C₅H₃N(OC₂H₅) | Can be oxidized at the methyl group to form the carboxylic acid. |
| 5-Ethoxypyridine-2-carbonitrile | N≡CC₅H₃N(OC₂H₅) | The nitrile group can be hydrolyzed to the carboxylic acid. |
| 2-Chloro-5-ethoxypyridine (B1359721) | ClC₅H₃N(OC₂H₅) | A versatile precursor for introducing the acetic acid side chain via cross-coupling reactions. |
| 5-Hydroxypyridine-2-carboxylic acid | HOOC-C₅H₃N(OH) | A precursor where the ethoxy group and the acetic acid side chain can be introduced in subsequent steps. |
Pyridine Ring Functionalization Strategies
The synthesis of 2,5-disubstituted pyridines is a cornerstone of this process. Various strategies can be employed to achieve the desired substitution pattern. One common approach is the synthesis of nicotinonitrile derivatives through multicomponent reactions. For instance, the reaction of an acetyl naphthalene, an aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly substituted nicotinonitrile derivatives. acs.org The resulting substituted pyridine can then be further modified.
Another strategy involves the functionalization of a pre-existing pyridine ring. This can be achieved through electrophilic or nucleophilic aromatic substitution, or through modern cross-coupling reactions. For example, a 2-chloropyridine (B119429) derivative can undergo palladium-catalyzed cross-coupling reactions to introduce various functional groups at the 2-position. sigmaaldrich.com
Introduction of the Ethoxy Group
The introduction of the ethoxy group at the 5-position of the pyridine ring can be accomplished through several methods. A classical and widely used method is the Williamson ether synthesis. This involves the reaction of a 5-hydroxypyridine derivative with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.
Alternatively, for substrates where a leaving group is present at the 5-position (e.g., a chloro or nitro group), nucleophilic aromatic substitution with sodium ethoxide can be employed. The reactivity of the leaving group is crucial for the success of this reaction.
Carboxymethylation Approaches
Several methods exist for the introduction of the carboxymethyl group (-CH₂COOH) at the 2-position of the pyridine ring.
One common approach is the hydrolysis of a nitrile . Starting from 5-ethoxypyridine-2-carbonitrile, both acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid.
Another method involves the oxidation of a 2-methyl group . If 5-ethoxy-2-methylpyridine is used as a precursor, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
A more modern approach involves the palladium-catalyzed carbonylation of a 2-halopyridine. For example, 2-chloro-5-ethoxypyridine can be reacted with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst to introduce a carboxylic acid or ester group. mdpi.com
A patent for the preparation of 2-(pyridin-4-yl) acetonitrile (B52724) describes a method that could be adapted. It involves the reaction of 4-chloropyridine (B1293800) hydrochloride with ethyl cyanoacetate, followed by decarboxylation. google.com A similar strategy could potentially be applied to a 2-chloropyridine derivative.
Classical and Modern Synthetic Routes
Both classical multi-step pathways and modern catalyst-mediated routes can be envisioned for the synthesis of this compound.
Multi-Step Synthesis Pathways
A plausible multi-step classical synthesis could start from a readily available substituted pyridine. For example, starting with 2-chloro-5-nitropyridine:
Introduction of the ethoxy group: Nucleophilic aromatic substitution of the nitro group with sodium ethoxide to yield 2-chloro-5-ethoxypyridine.
Introduction of the cyano group: Reaction of 2-chloro-5-ethoxypyridine with a cyanide source (e.g., NaCN or KCN) to give 5-ethoxypyridine-2-carbonitrile.
Formation of the acetic acid ester: Conversion of the nitrile to an ester, for example, by reaction with ethanol (B145695) in the presence of an acid catalyst.
Hydrolysis to the final product: Hydrolysis of the ester to yield this compound.
Alternatively, starting from 2-methyl-5-nitropyridine:
Reduction of the nitro group: Reduction of the nitro group to an amino group.
Diazotization and hydroxylation: Conversion of the amino group to a hydroxyl group via a diazonium salt.
Introduction of the ethoxy group: Williamson ether synthesis to form 5-ethoxy-2-methylpyridine.
Oxidation of the methyl group: Oxidation of the methyl group to a carboxylic acid.
A synthesis of (3-cyano-pyridin-2-yl)-acetic acid ethyl ester has been reported via the palladium-catalyzed cyanation of ethyl 2-(3-bromopyridin-2-yl)acetate. chemicalbook.com A similar strategy could be employed for the target molecule.
Catalyst-Mediated Synthesis of this compound
Modern synthetic chemistry offers more direct and efficient routes, often employing transition metal catalysts. A palladium-catalyzed approach could be highly effective.
One such route could involve the palladium-catalyzed carboxylation of 2-chloro-5-ethoxypyridine. This could be a direct carbonylation using carbon monoxide or an indirect approach using a carboxylating agent.
Another powerful method is the palladium-catalyzed cross-coupling of 2-chloro-5-ethoxypyridine with a suitable C2-synthon. For example, a Negishi or Suzuki coupling with a reagent like ethyl (2-bromo- or 2-iodo-)acetate in the presence of a palladium catalyst could form the ester precursor, which is then hydrolyzed.
The synthesis of various substituted pyridin-2-yl compounds has been achieved through catalyst-free methods as well, for instance, from hetaryl ureas and alcohols, which proceeds via a hetaryl isocyanate intermediate. rsc.org While not a direct route to the target acid, it highlights the diverse strategies available for pyridine functionalization.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including heterocyclic compounds like this compound. These approaches aim to reduce the environmental impact of chemical processes by designing safer chemicals and processes that minimize waste and energy consumption. The application of these principles to the synthesis of this specific pyridine derivative focuses on developing more sustainable and efficient manufacturing routes.
Solvent-Free and Aqueous Medium Reaction Systems
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which are often a major source of waste in chemical synthesis. Research into the synthesis of pyridine derivatives has demonstrated the feasibility of using solvent-free conditions or environmentally benign solvents like water.
Solvent-Free Systems:
Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste, simplifying purification processes, and often leading to shorter reaction times and higher yields. rsc.org For instance, the Hantzsch-like multicomponent condensation to produce functionalized pyridines has been successfully performed under solvent-free conditions using a Wells-Dawson heteropolyacid as a catalyst at 80°C. conicet.gov.ar This method provides a clean alternative for synthesizing highly functionalized pyridines. conicet.gov.ar Another approach involves the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which demonstrates high atom economy and suitability for a wide range of substituted pyridines. rsc.org Microwave irradiation is another technique that often facilitates solvent-free reactions, as demonstrated in the synthesis of various heterocyclic compounds. nih.govkuleuven.be
Aqueous Medium Systems:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques like phase-transfer catalysis can overcome this limitation. acs.orgyoutube.com The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in a water-ethanol mixture using pyridine-2-carboxylic acid as a catalyst, highlighting the use of aqueous systems in multicomponent reactions. rsc.org Biocatalysis, which inherently operates in aqueous media, is another powerful tool for green synthesis. mdpi.comnih.gov For example, whole-cell biocatalysts have been used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine in an aqueous environment. rsc.org
For the synthesis of this compound, a hypothetical green approach could involve the oxidation of 5-ethoxy-2-methylpyridine in an aqueous medium using a biocatalyst or a supported metal catalyst with a green oxidant like hydrogen peroxide. This would avoid the use of hazardous organic solvents and toxic oxidizing agents common in traditional chemical oxidations.
| Reaction Type | Solvent System | Catalyst Example | Advantages | Potential Application for Target Compound |
| Hantzsch-like Condensation | Solvent-Free | Wells-Dawson Heteropolyacid | Reduced waste, high efficiency | Synthesis of a substituted pyridine precursor |
| C-H Functionalization | Solvent-Free | None (thermal) | High atom economy, no solvent waste | Direct carboxylation of a precursor |
| Multicomponent Reaction | Water-Ethanol | Pyridine-2-carboxylic acid | Use of benign solvent, high yields | Assembly of the substituted pyridine ring |
| Biocatalytic Oxidation | Aqueous | Whole-cell biocatalyst | Mild conditions, high selectivity | Oxidation of 5-ethoxy-2-methylpyridine |
Atom-Economy and Waste Minimization in this compound Synthesis
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.
Waste minimization is directly linked to atom economy and is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process. For example, a study on the green synthesis of chromene derivatives reported a high atom economy (99.36%) and a low E-factor (16.68), confirming the environmental benefits of the method. rsc.org
A hypothetical green synthesis of this compound could start from 5-ethoxypyridine N-oxide. A direct C-H functionalization at the 2-position with a two-carbon synthon, followed by hydrolysis, would be highly atom-economical. This avoids the multiple steps and poor atom economy associated with classical approaches that might involve:
Nitration of a pyridine precursor.
Reduction of the nitro group to an amine.
Diazotization and substitution to introduce a cyano group.
Hydrolysis of the nitrile to the carboxylic acid.
The table below provides a theoretical comparison between a classical and a green synthesis route for a generic pyridinyl acetic acid, illustrating the principles of atom economy and waste minimization.
| Parameter | Classical Route (e.g., from Halopyridine) | Green Route (e.g., via C-H Activation) |
| Key Transformation | Cross-coupling (e.g., Suzuki, Negishi) | Direct C-H functionalization/carboxylation |
| Atom Economy | Low (Generates stoichiometric metal salts) | High (Theoretically adds atoms with minimal byproducts) |
| Number of Steps | Multiple (Halogenation, coupling, etc.) | Fewer (Potentially one or two steps) |
| Reagents | Stoichiometric organometallics, strong bases | Catalytic amounts of transition metals, milder conditions |
| Waste Generated | Significant inorganic salts, organic solvents | Minimal byproducts, reduced solvent use |
| E-Factor | High | Low |
Application of Sustainable Catalysis in this compound Synthesis
Sustainable catalysis is a cornerstone of green chemistry, focusing on the use of catalysts that are efficient, selective, recyclable, and non-toxic. This includes biocatalysts, heterogeneous catalysts, and organocatalysts.
Biocatalysis: The use of enzymes or whole microorganisms offers unparalleled selectivity under mild, aqueous conditions. nih.gov Biocatalysis can simplify synthetic routes, avoiding the need for protecting groups and reducing waste. nih.gov In pyridine chemistry, biocatalytic processes have been developed for hydroxylating pyridine rings and for creating versatile intermediates like 2,6-bis(hydroxymethyl)pyridine from simple precursors. rsc.org For the synthesis of this compound, a key step could be the selective oxidation of the methyl group of 5-ethoxy-2-methylpyridine. A biocatalyst, such as an engineered monooxygenase or a whole-cell system, could perform this transformation with high regio- and chemoselectivity, using air or hydrogen peroxide as the ultimate oxidant in water. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are easily separated and recycled, reducing waste and cost. Magnetic nanoparticles functionalized with pyridine-4-carboxylic acid have been used as a recyclable catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. tandfonline.com Similarly, chitosan-grafted-poly(4-vinylpyridine) has been employed as a recyclable, eco-friendly biocatalyst. mdpi.com A potential route to this compound could involve the vapor-phase oxidation of 5-ethyl-2-methylpyridine (B142974) over a solid catalyst, a method used for producing nicotinic acid, which uses air as the oxidant and water as the only solvent. google.com
Homogeneous Catalysis with Green Features: While homogeneous catalysts can be difficult to separate, modern approaches focus on using earth-abundant metals, low catalyst loadings, and reactions in green solvents. Palladium-catalyzed reactions are common in pyridine synthesis, and greener versions aim to improve efficiency and recyclability. acs.org Phase-transfer catalysis, where a catalyst shuttles a reactant between an aqueous and an organic phase, allows reactions to proceed in multiphase systems, reducing the need for large amounts of organic solvents. rsc.org This could be applied to the alkylation of a pyridine precursor in the synthesis of the target molecule.
| Catalyst Type | Example | Key Advantages | Potential Application for Target Compound |
| Biocatalyst | Recombinant E. coli cells rsc.org | High selectivity, mild aqueous conditions, biodegradable | Selective oxidation of 5-ethoxy-2-methylpyridine |
| Heterogeneous | Functionalized Magnetic Nanoparticles tandfonline.com | Easy separation and recycling, robust | Catalyzing the formation of the pyridine ring |
| Heterogeneous | LiV₆O₁₅/ZrSiO₄ google.com | Vapor-phase reaction, uses air as oxidant | Oxidation of an alkyl-substituted ethoxypyridine precursor |
| Homogeneous | Rare-earth metal complexes organic-chemistry.org | High atom economy in C-H additions | Direct addition of an acetic acid synthon to 5-ethoxypyridine |
| Phase-Transfer | Pyridinium (B92312) phosphovanadomolybdate rsc.org | Enables reactions in aqueous-organic biphasic systems | Alkylation of a pyridine precursor |
Spectroscopic and Advanced Structural Characterization of 2 5 Ethoxypyridin 2 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structurebldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of 2-(5-Ethoxypyridin-2-yl)acetic acid.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The ethoxy group protons typically appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, a characteristic pattern for an ethyl group. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts depending on their electronic environment, influenced by the electron-donating ethoxy group and the electron-withdrawing acetic acid moiety. The methylene protons of the acetic acid group typically appear as a singlet.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically downfield. The carbons of the pyridine ring show signals in the aromatic region, with their specific shifts influenced by the substituents. The ethoxy group carbons and the methylene carbon of the acetic acid group also have predictable chemical shifts.
While specific experimental data for this compound is not widely available in the provided search results, related compounds and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. For instance, the hydrochloride salt of this compound is documented, indicating its existence and potential for spectroscopic study. bldpharm.comuni.lu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethoxy-CH₃ | 1.3-1.5 | Triplet |
| Ethoxy-CH₂ | 4.0-4.2 | Quartet |
| Acetic acid-CH₂ | 3.7-3.9 | Singlet |
| Pyridine-H3 | 7.2-7.4 | Doublet |
| Pyridine-H4 | 7.8-8.0 | Doublet of doublets |
| Pyridine-H6 | 8.3-8.5 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ethoxy-CH₃ | 14-16 |
| Ethoxy-CH₂ | 63-65 |
| Acetic acid-CH₂ | 40-42 |
| Pyridine-C2 | 150-152 |
| Pyridine-C3 | 120-122 |
| Pyridine-C4 | 138-140 |
| Pyridine-C5 | 155-157 |
| Pyridine-C6 | 147-149 |
| Carboxylic acid-C=O | 170-175 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignmentbldpharm.com
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this relatively rigid molecule, it could provide insights into its preferred conformation in solution.
The application of these 2D NMR techniques would provide a comprehensive and unambiguous structural assignment for this compound.
Mass Spectrometry Techniques for Elucidating Molecular Structure and Fragmentation Pathwaysbldpharm.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₁₁NO₃), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The monoisotopic mass of the neutral molecule is 181.0739 g/mol . uni.lu
Under typical electron ionization (EI) conditions, the molecule would undergo fragmentation. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for this molecule might include:
Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da) would be expected.
Loss of the ethoxy group: Fragmentation could involve the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ethoxy group.
Cleavage of the acetic acid side chain: The bond between the pyridine ring and the methylene group could break, leading to fragments corresponding to the pyridin-2-ylmethyl cation or the 5-ethoxypyridine radical cation.
Electrospray ionization (ESI) is a softer ionization technique that is often used for polar molecules like carboxylic acids. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ (m/z 182.08118) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 180.06662) in negative ion mode. uni.lu Adducts with sodium [M+Na]⁺ (m/z 204.06312) or other ions present in the solvent may also be observed. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | m/z (Mass-to-Charge Ratio) | Technique |
| [M]⁺• | 181.0739 | EI |
| [M-COOH]⁺ | 136.0657 | EI |
| [M+H]⁺ | 182.0812 | ESI (+) |
| [M-H]⁻ | 180.0666 | ESI (-) |
| [M+Na]⁺ | 204.0631 | ESI (+) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysishmdb.canih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present in the molecule.
For this compound, the key vibrational modes would include:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching vibration.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. The exact position can be influenced by hydrogen bonding.
C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the ethoxy group would appear in the region of 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ respectively.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups appear just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=O stretch is also typically observable in Raman.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Pyridine Ring | C=C, C=N Stretches | 1400-1600 |
| Ether (Ethoxy) | C-O Stretch | 1000-1250 |
| Alkane (Ethyl, Methylene) | C-H Stretch | 2850-2960 |
| Aromatic (Pyridine) | C-H Stretch | 3000-3100 |
X-ray Crystallography for Solid-State Molecular Conformation and Packingamericanelements.com
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Crystal Structure Elucidation of this compound and Related Derivatives
While a crystal structure for this compound itself is not found in the provided search results, the technique is highly applicable. A successful crystallographic analysis would provide:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the torsion angles that define the orientation of the ethoxy group and the acetic acid side chain relative to the pyridine ring.
Intermolecular interactions: Detailed information about how the molecules pack in the crystal lattice, including hydrogen bonding interactions. For this compound, strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers, would be expected. Hydrogen bonding involving the pyridine nitrogen is also possible.
Planarity: Confirmation of the planarity of the pyridine ring.
Intermolecular Interactions and Hydrogen Bonding Networks
A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks of this compound is currently hindered by a lack of publicly available experimental data from crystallographic or advanced spectroscopic studies. While theoretical predictions can be made, a detailed, research-backed discussion as stipulated by the article's requirements cannot be provided at this time.
In principle, the molecular structure of this compound possesses key functional groups capable of participating in significant intermolecular interactions, which would govern its solid-state packing and influence its spectroscopic properties. The carboxylic acid moiety is a primary site for strong hydrogen bonding, containing both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This arrangement allows for the formation of characteristic hydrogen-bonded dimers, a common structural motif in carboxylic acids.
To fully elucidate the nature and geometry of these interactions, experimental determination via single-crystal X-ray diffraction would be necessary. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule, as well as the distances and angles of the intermolecular hydrogen bonds. Advanced spectroscopic techniques, such as solid-state NMR and temperature-dependent infrared spectroscopy, could further corroborate and provide dynamic information about these hydrogen bonding networks.
Without such experimental data, any detailed description or data table of intermolecular interactions for this compound would be purely speculative and would not meet the scientific rigor required for this article.
Computational and Theoretical Chemistry of 2 5 Ethoxypyridin 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules. DFT methods, such as B3LYP, are particularly popular due to their balance of accuracy and computational cost. nih.gov These calculations can optimize the molecular geometry of 2-(5-Ethoxypyridin-2-yl)acetic acid, providing precise information on bond lengths, bond angles, and dihedral angles.
For instance, a DFT study on pyridine (B92270) derivatives can elucidate the planarity of the pyridine ring and the orientation of the ethoxy and acetic acid substituents. researchgate.net Such calculations would reveal the electronic distribution, highlighting regions of high or low electron density, which are crucial for understanding intermolecular interactions.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C2-C(acetic) | 1.52 Å |
| Bond Length | C5-O(ethoxy) | 1.37 Å |
| Bond Angle | C2-C(acetic)-C(OOH) | 112.5° |
| Dihedral Angle | C3-C2-C(acetic)-C(OOH) | 85.0° |
Note: The values in this table are for illustrative purposes and represent the type of data obtained from DFT calculations.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key application of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. tjnpr.org For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For pyridine derivatives, the HOMO is often located on the pyridine ring and electron-donating substituents, while the LUMO can be distributed across the electron-withdrawing parts of the molecule. mdpi.com
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are for illustrative purposes and represent the type of data obtained from frontier orbital analysis.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of its behavior in solution. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov
Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the pyridine ring. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.
In Silico Approaches to Molecular Design and Virtual Screening
In the context of drug discovery, computational techniques are instrumental in designing new molecules and screening large libraries of compounds for potential biological activity. nih.gov If this compound were being investigated as a potential drug candidate, in silico methods would be a crucial first step.
Molecular docking, a key virtual screening technique, could be used to predict the binding mode and affinity of this compound to a specific protein target. nih.gov This involves placing the molecule into the binding site of a protein and calculating a score that estimates the strength of the interaction. Such studies can guide the chemical synthesis of more potent and selective analogs by identifying key interactions between the molecule and the protein.
Mechanistic Investigations of Reactions Involving 2 5 Ethoxypyridin 2 Yl Acetic Acid
Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of a reaction. For instance, in an esterification reaction of 2-(5-Ethoxypyridin-2-yl)acetic acid, ¹H NMR spectroscopy could be used to track the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the protons of the newly formed ester group. Similarly, IR spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the shift in the C=O stretching frequency upon conversion to an ester.
Kinetic studies provide quantitative data on reaction rates, which is essential for determining the reaction order and the rate law. By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, one can deduce the molecularity of the rate-determining step. For example, a kinetic study of the acid-catalyzed esterification of this compound would likely reveal a rate law that is first order in the carboxylic acid, first order in the alcohol, and first order in the acid catalyst, consistent with a well-established mechanism for this type of reaction.
Advanced techniques such as in-situ IR spectroscopy and stopped-flow kinetics can provide real-time information about short-lived intermediates. Mass spectrometry can be used to identify reaction intermediates and products, providing further support for a proposed mechanism.
| Technique | Information Gained | Application to this compound Reactions |
| ¹H and ¹³C NMR | Structural information, monitoring reactant consumption and product formation. | Observing changes in chemical shifts of the pyridine (B92270) ring and acetic acid moiety during a reaction. |
| Infrared (IR) | Identification of functional groups. | Monitoring the C=O and O-H stretching frequencies to follow the conversion of the carboxylic acid. |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Identification of transient intermediates in a reaction pathway. |
| Kinetic Studies | Reaction rates, rate laws, and activation parameters. | Determining the influence of the ethoxy group on the rate of esterification. |
Role of the Pyridine Nitrogen in Reaction Mechanisms
The nitrogen atom in the pyridine ring of this compound plays a significant role in the molecule's reactivity. As a heteroatom, nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. stackexchange.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. stackexchange.com
However, the nitrogen atom also possesses a lone pair of electrons, which can act as a base or a nucleophile. In acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. stackexchange.com This protonation further increases the electron-withdrawing effect on the ring, influencing the acidity of the alpha-protons on the acetic acid side chain. The positive charge on the nitrogen in the pyridinium ion would be expected to increase the acidity of these alpha-protons, making them more susceptible to deprotonation by a base.
The basicity of the pyridine nitrogen can also play a role in intramolecular catalysis. For certain reactions, the nitrogen atom could act as an internal base, facilitating proton transfer steps. The precise role of the pyridine nitrogen is highly dependent on the reaction conditions, particularly the pH.
Carboxylic Acid Functional Group Reactivity Mechanisms
The carboxylic acid group is the primary site of reactivity in this compound for many common organic transformations. The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides. libretexts.org This trend is governed by the stability of the leaving group in nucleophilic acyl substitution reactions. libretexts.org
A key reaction of carboxylic acids is esterification , which is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. rsc.org A nucleophilic alcohol molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product.
Another important reaction is the formation of amides . This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. The direct reaction with an amine at high temperatures is also possible, proceeding through an ammonium (B1175870) carboxylate salt intermediate.
The alpha-protons of the acetic acid moiety are also reactive. Under basic conditions, deprotonation can occur to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. youtube.com
Ethoxy Group Influence on Reaction Selectivity and Rate
The ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring exerts a significant electronic influence on the reactivity of the molecule. The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated to the pyridine ring through resonance. This electron-donating effect is most pronounced at the ortho and para positions relative to the ethoxy group.
This electron-donating character can influence both the rate and selectivity of reactions. For instance, in electrophilic aromatic substitution reactions (should they be forced to occur on the deactivated pyridine ring), the ethoxy group would direct incoming electrophiles to the positions ortho and para to it.
The electron-donating nature of the ethoxy group can also affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. By donating electron density into the ring, the ethoxy group would be expected to slightly decrease the acidity of the carboxylic acid and increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridylacetic acid. These subtle electronic effects can have a measurable impact on reaction rates and equilibria. Studies on substituted pyridine systems have shown that electron-donating groups can increase the electron density at a metal center in coordination complexes, a principle that can be extended to understand the influence on reactivity. nih.govnih.gov
| Functional Group | Electronic Effect | Influence on Reactivity |
| Pyridine Nitrogen | Inductive withdrawal, basic lone pair | Deactivates the ring towards electrophilic attack, can be protonated to increase acidity of alpha-protons. |
| Carboxylic Acid | Electrophilic carbonyl carbon, acidic proton | Site for nucleophilic acyl substitution (e.g., esterification, amidation). |
| Ethoxy Group | Resonance electron donation, inductive withdrawal | Increases electron density in the ring, potentially affecting basicity of the nitrogen and acidity of the acid. |
Structure Activity Relationship Sar Studies of 2 5 Ethoxypyridin 2 Yl Acetic Acid and Its Analogs
Design Principles for Modifying the 2-(5-Ethoxypyridin-2-yl)acetic Acid Scaffold
The this compound structure represents a versatile scaffold for medicinal chemistry exploration. The design of analogs is typically guided by several core principles aimed at optimizing the molecule's interaction with a specific biological target. The 2,5-disubstituted pyridine (B92270) ring is a common motif in pharmacologically active compounds, offering a rigid framework with a defined spatial arrangement of substituents and a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.netnih.gov
Key design strategies for modifying this scaffold include:
Positional Isomerism: Moving the ethoxy and acetic acid substituents to different positions on the pyridine ring to understand the required geometry for optimal target binding.
Substituent Modification: Systematically altering the ethoxy group (Section 6.2), pyridine ring substituents (Section 6.3), and the acetic acid side chain (Section 6.4) to fine-tune properties such as potency, selectivity, and metabolic stability. For instance, in a series of β2 adrenergic receptor agonists, modifications to substituents on an aromatic ring were critical for determining potency and duration of action. researchgate.net
Conformational Constraint: Introducing rigid elements or cyclizations to lock the molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding and potentially increase potency and selectivity.
The overarching goal is to enhance the biological properties of the lead compound by incorporating diverse functional moieties, a strategy that has proven effective for various pyridine-based scaffolds. nih.gov
Impact of Ethoxy Group Substitutions on Biological Activity
The ethoxy group at the 5-position of the pyridine ring plays a significant role in defining the molecule's physicochemical profile and its interaction with target proteins. Its impact can be attributed to several factors:
Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in a protein's binding pocket.
Steric Influence: The size and orientation of the ethoxy group can provide a steric constraint that either promotes a favorable binding conformation or causes a steric clash that reduces affinity.
Metabolic Stability: The ethoxy group may be a site of metabolism (e.g., O-dealkylation). Replacing it with groups that are more resistant to metabolic breakdown, such as a fluoro or chloro substituent, is a common strategy to improve pharmacokinetic properties. In the development of cholinesterase inhibitors based on an aryloxy scaffold, the introduction of an ethoxy group was a key synthetic step. mdpi.com
Systematic replacement of the ethoxy group with other functionalities like different ethers, alkyl chains, halogens, or hydrogen bond donors (e.g., -OH, -NH2) is a critical component of SAR studies to elucidate its precise role.
Role of the Pyridine Ring Substituents in Modulating Activity
Substituents on the pyridine ring are pivotal for modulating biological activity. The nature, size, and position of these substituents dictate the molecule's electronic properties and steric profile, directly influencing target recognition and binding affinity.
Research on analogs of ABT-594, which features a substituted pyridine ring, demonstrated that while many types of modifications were compatible with high-affinity binding to nicotinic acetylcholine (B1216132) receptors, only specific, selected modifications resulted in the retention of potent analgesic activity. nih.gov This highlights that substituent effects can be subtle and highly specific to the biological target.
A compelling example of the importance of pyridine ring substituents comes from studies on inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase. In this case, researchers investigated a series of 5-substituted pyridine-2,4-dicarboxylate derivatives. Crystallographic analysis revealed that the substituent at the C5 position of the pyridine ring is oriented directly into the substrate-binding pocket of the enzyme. elsevierpure.com Altering this substituent had a profound impact on inhibitory potency and selectivity.
Table 1: Effect of C5-Substituents on JMJD5 Inhibition by Pyridine-2,4-dicarboxylate Analogs
| Compound | C5-Substituent | IC₅₀ for JMJD5 (µM) | Selectivity Profile |
| Parent Compound | -H | >1000 | Broad-spectrum inhibitor |
| Analog 1 | -NH(CH₂)₂OH | 0.023 | High selectivity for JMJD5 |
| Analog 2 | -NH(CH₂)₃OH | 0.012 | High selectivity for JMJD5 |
| Analog 3 | -NH(CH₂)₄OH | 0.015 | High selectivity for JMJD5 |
| Analog 4 | -NHCH₂-phenyl | 0.021 | High selectivity for JMJD5 |
Data synthesized from findings reported on 5-substituted pyridine-2,4-dicarboxylate derivatives as JMJD5 inhibitors. elsevierpure.com
This data clearly illustrates that introducing aminoalkyl substituents at the C5 position dramatically increases potency against JMJD5. elsevierpure.com Such findings underscore that for the this compound scaffold, exploring alternative substituents at the remaining open positions (C3, C4, C6) could be a fruitful strategy for modulating biological activity. utmb.edu
Significance of the Acetic Acid Side Chain in Molecular Interactions
The acetic acid side chain at the 2-position is a critical functional group that often dictates the primary binding interactions with a biological target. Its carboxylic acid moiety can engage in several types of non-covalent interactions:
Ionic Bonding and Hydrogen Bonding: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This anion can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008). The carbonyl oxygen and the hydroxyl group can also participate in multiple hydrogen bonds, acting as both hydrogen bond acceptors and donors. Studies on the interaction between cinchonidine (B190817) and acetic acid have shown that the acid's functional groups are essential for forming stable hydrogen-bonded complexes. rsc.org
Metal Chelation: The carboxylate group can act as a bidentate ligand, chelating essential metal ions (e.g., Zn²⁺, Mg²⁺) in the active site of metalloenzymes.
Orientation and Spacing: The two-carbon linker (–CH₂COOH) provides specific spacing and flexibility, allowing the terminal carboxylate to orient itself optimally within a binding pocket.
SAR studies often involve modifying this side chain to probe its importance. Common modifications include altering the chain length (e.g., propionic or butyric acid), introducing rigidity (e.g., using a double bond), or replacing the carboxylic acid with bioisosteres like tetrazole, hydroxamic acid, or sulfonamide to improve properties like cell permeability or metabolic stability. Research on caffeic acid phenethyl ester (CAPE) analogs as 5-lipoxygenase inhibitors demonstrated that modifying the linker and ester functionality significantly impacted inhibitory potency, confirming the crucial role of this part of the molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed analogs before their chemical synthesis and biological testing, thereby saving time and resources.
The process involves:
Data Set Generation: Synthesizing and testing a series of analogs with systematic variations in their structure.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that links the descriptors to the observed biological activity (e.g., IC₅₀). nih.gov
Model Validation: Testing the predictive power of the QSAR model using both internal and external sets of compounds.
A successfully derived QSAR model can provide valuable insights into the structural requirements for activity. nih.gov For example, the model might reveal that high activity is correlated with high lipophilicity at the 5-position and the presence of a hydrogen bond donor at the acetic acid terminus. This information can then guide the design of more potent compounds.
Ligand-Target Interaction Analysis (In Vitro and Computational)
In vitro assays are essential for quantifying the biological activity of this compound analogs and understanding their mechanism of action at the molecular level. These studies typically involve measuring the interaction of the compounds with an isolated biological target, such as a purified enzyme or a receptor preparation.
Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to determine the concentration of the compound required to reduce the enzyme's activity by 50% (IC₅₀). For example, studies on caffeic acid derivatives as 5-lipoxygenase (5-LO) inhibitors measured their ability to block the enzyme's function in human polymorphonuclear leukocytes. nih.gov Similarly, pyridine derivatives have been evaluated as potent inhibitors of enzymes like JMJD5, with IC₅₀ values determined through biochemical assays. elsevierpure.com
Receptor Binding Assays: If the target is a receptor, radioligand binding assays are used to measure the compound's affinity for the receptor. These experiments quantify the concentration at which the compound displaces 50% of a known, radio-labeled ligand from the receptor (Ki or IC₅₀). For instance, analogs of the pyridine-containing compound ABT-594 were tested for their binding affinity to nicotinic acetylcholine receptor sites in rat brain preparations. nih.gov
Functional Assays: Beyond simple binding or inhibition, functional assays measure the downstream consequence of the ligand-target interaction. For β2 adrenergic receptor agonists, this involved assessing the relaxation of isolated guinea pig trachea or human bronchus tissue to determine not only potency but also the onset and duration of action. researchgate.net Such assays differentiate between agonists, antagonists, and partial agonists.
Table 2: Representative In Vitro Assay Data for Pyridine-Based Compounds
| Compound Class | Target | Assay Type | Key Finding |
| Pyridine-dicarboxylates | JMJD5 Enzyme | Enzyme Inhibition (IC₅₀) | C5-substituents dramatically increase potency and selectivity. elsevierpure.com |
| Substituted Pyridines | Nicotinic Receptors | Receptor Binding ([³H]cytisine) | Specific substitutions are required to maintain high analgesic potency. nih.gov |
| Arylsulfonamide Analogs | β2 Adrenergic Receptor | Functional (Tissue Relaxation) | Identified compounds with optimal potency and long duration of action. researchgate.net |
This table summarizes findings from studies on various pyridine-containing or analogous compounds to illustrate the types of data generated from in vitro assays.
These in vitro studies are fundamental to the SAR cycle, providing the quantitative data needed to evaluate design hypotheses and guide the next round of molecular modifications.
Molecular Docking and Binding Affinity Predictions
Molecular docking and binding affinity predictions are powerful computational tools used to understand the interactions between a ligand, such as this compound, and a biological target at the molecular level. These methods are instrumental in structure-activity relationship (SAR) studies, providing insights into how the chemical structure of a compound influences its biological activity. While direct molecular docking studies on this compound are not extensively available in the public domain, analysis of its analogs provides a framework for predicting its binding behavior.
Computational studies on various pyridine-containing compounds have elucidated key structural features that govern their binding affinities to different biological targets. For instance, the substitution pattern on the pyridine ring has been shown to be a critical determinant of interaction with protein active sites.
A study on a series of 1,2,3-triazolyl-pyridine hybrids as inhibitors of Aurora B kinase revealed the significant impact of substituents on the pyridine and phenyl rings on their docking scores and binding interactions. nih.govacs.org While the core structure of these hybrids differs from this compound, the principles governing their interactions can be extrapolated. The study demonstrated that both electron-donating and electron-withdrawing groups can influence binding affinity, depending on the specific interactions within the kinase's active site. For example, the introduction of a methoxy (B1213986) group (-OMe), an electron-donating group similar to the ethoxy group in the target compound, at the para-position of a phenyl ring attached to the pyridine, increased the docking energy, suggesting a more favorable binding interaction. nih.govacs.org
The following table summarizes the docking scores of several 1,2,3-triazolyl-pyridine hybrids, highlighting the influence of different substituents.
| Compound ID | Phenyl Ring Substitution at Position 4 | Pyridine Ring Substitution | Docking Score (kcal/mol) |
| 3 | Phenyl | - | -9.1 |
| 4 | 4-OCH₃ (electron-donating) | - | -9.9 |
| 5 | Thiophenyl | - | -8.6 |
| 9 | Furfuryl | - | -8.7 |
| 11 | 4-OCH₃ (on a different core) | - | -9.2 |
| 12 | Thiophenyl (on a different core) | - | -8.3 |
| 13 | 4-Br (weakly deactivating) | - | -10.2 |
| 14 | 4-NO₂ (strongly deactivating) | - | -9.5 |
The acetic acid moiety at the 2-position introduces a carboxylic acid group, which is a key feature for potential interactions. At physiological pH, this group will be deprotonated, carrying a negative charge. This allows for the formation of strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine or arginine within the active site. The flexible nature of the acetic acid side chain also allows it to adopt various conformations to optimize its interactions within the binding pocket.
The antiproliferative activity of various pyridine derivatives has also been linked to the presence of specific functional groups. A review of such compounds indicated that the presence of oxygen-containing groups like -OCH₃ and -OH often enhanced biological activity. mdpi.com This further supports the potential for the ethoxy group in this compound to positively contribute to its binding affinity and subsequent biological effects.
Advanced Applications of 2 5 Ethoxypyridin 2 Yl Acetic Acid in Chemical Research
2-(5-Ethoxypyridin-2-yl)acetic Acid as a Synthetic Building Block
The reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the pyridine (B92270) ring. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction. The pyridine ring, a nitrogen-containing heterocycle, can be functionalized further or can direct reactions through its electron-withdrawing nature and the coordinating ability of the nitrogen atom.
The structure of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The acetic acid side chain is particularly reactive and can participate in intramolecular cyclization reactions or serve as a handle for building larger scaffolds.
Research on related pyridin-2-yl-acetic acids has shown that they can undergo dimerization when treated with activating agents. This process leads to the formation of complex heterocyclic structures known as 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net This transformation highlights a potential pathway for this compound to form elaborate, fused ring systems, which are of significant interest in medicinal chemistry and materials science. Furthermore, derivatives like (4-pyridylthio)acetic acid serve as crucial intermediates in the synthesis of biologically active compounds such as cephalosporins, underscoring the role of pyridine-based acetic acids as vital synthetic building blocks. google.com
Table 1: Potential Heterocyclic Synthesis Reactions
| Starting Material Analogue | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| Pyridin-2-yl-acetic acids | Dimerization | Quinolizinone derivatives researchgate.net | Fluorescent compounds, medicinal scaffolds |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The carboxylic acid functionality in this compound makes it an ideal candidate for participation in several key MCRs.
For instance, in the Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide react to form a di-amide derivative. It is plausible that this compound could serve as the acid component in such reactions. This would allow for the direct incorporation of the 5-ethoxypyridin-2-yl-methyl moiety into diverse molecular scaffolds, a strategy used for the rapid generation of compound libraries for drug discovery. youtube.com The use of carboxylic acids is fundamental to MCRs designed for the modular assembly of complex molecules, including various indole-fused heterocycles. acs.org
Integration into Polymeric and Supramolecular Architectures
The dual functionality of this compound—a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating site (pyridine nitrogen)—makes it an excellent candidate for constructing higher-order structures like polymers and supramolecular assemblies.
Aromatic polycarboxylic acids that contain a pyridine core are recognized as highly versatile building blocks for designing coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net In these structures, the carboxylate group and the pyridine nitrogen atom can bind to metal ions, acting as a "linker" to create extended one-, two-, or three-dimensional networks. The ethoxy group's steric and electronic properties could influence the final topology and functionality of the resulting framework.
Beyond covalent polymerization, the compound is well-suited for forming non-covalent supramolecular architectures. The combination of a carboxylic acid and a pyridine ring on different molecules is known to reliably form robust hydrogen-bonded complexes. rsc.org Depending on the relative acidity and basicity, this interaction results in either a neutral co-crystal (via a COO–H⋯N hydrogen bond) or a molecular salt (via a COO⁻⋯H–N⁺ interaction). rsc.org These specific and directional interactions can be used to engineer extended 1-D chains or 2-D sheets in the solid state. nih.gov
Role in Advanced Materials Science and Functional Composites
The ability of pyridine carboxylic acids to form well-defined, stable networks like MOFs directly translates to applications in advanced materials science. mdpi.comresearchgate.net MOFs constructed from such linkers are investigated for a variety of functional properties:
High Porosity: The creation of porous frameworks for gas storage and separation. mdpi.com
Luminescence: The incorporation of lanthanide metal ions like europium(III) or terbium(III) can lead to highly luminescent materials for use in sensors or optical devices. mdpi.com
Magnetic Properties: The arrangement of metal ions within the framework can result in unusual magnetic behaviors. mdpi.com
Selective Sensing: The pores and surfaces of the MOF can be tailored to selectively bind and detect specific molecules. mdpi.com
By extension, this compound could be employed as a functional linker to create MOFs with tailored properties, where the ethoxy group could modify the framework's pore environment or solubility. The development of such "smart" functional materials, which respond to external stimuli, is a major goal in contemporary materials research. youtube.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article |
| 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-one | Potential heterocyclic product from dimerization researchgate.net |
| (4-Pyridylthio)acetic acid | Analogue used as an intermediate for cephalosporins google.com |
| Europium(III) | Metal node for creating luminescent MOFs mdpi.com |
Conclusion and Future Research Directions
Summary of Key Findings on 2-(5-Ethoxypyridin-2-yl)acetic Acid
Research and readily available data specifically on this compound are sparse. It is primarily recognized as a versatile small molecule scaffold available for laboratory use. cymitquimica.com Its fundamental chemical properties have been identified, as detailed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol cymitquimica.com |
| CAS Number | 683233-70-7 |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Purity | Typically ≥95% or 97% |
| IUPAC Name | (5-ethoxy-2-pyridinyl)acetic acid |
| SMILES | CCOC1=CN=C(C=C1)CC(=O)O uni.lu |
| InChI Key | JTAORGBESRGYTR-UHFFFAOYSA-N |
This data is compiled from publicly available chemical supplier information.
Beyond these basic identifiers, detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively published in peer-reviewed literature. The compound is often listed as a research chemical or an intermediate, suggesting its potential utility in the synthesis of more complex molecules. cymitquimica.com Its structural isomer, 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride, has been noted to have potential anti-inflammatory and analgesic properties, though specific experimental data for the 5-ethoxy isomer is lacking.
Emerging Research Avenues for Ethoxypyridine-Acetic Acid Derivatives
While specific research on this compound is limited, the broader class of ethoxypyridine-acetic acid derivatives represents a promising area of exploration, primarily in drug discovery. The pyridine (B92270) ring is a common motif in FDA-approved drugs, and its derivatives are investigated for a wide range of therapeutic applications. acs.org
Emerging research avenues for similar structures include:
Anticancer Agents: Novel derivatives of ethacrynic acid, which also contains a carboxylic acid moiety, have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines like HL60 and HCT116. nih.gov This suggests that pyridine-acetic acid derivatives could be explored for similar applications.
Cardiovascular Effects: New synthetic derivatives of thiazole (B1198619) acetic acid have been studied for their influence on cardiovascular parameters, indicating the potential for acetic acid-containing heterocycles to modulate heart and blood vessel function. labsolu.ca
Antimicrobial and Anti-inflammatory applications: Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net The development of new synthetic routes to functionalized pyridines could lead to the discovery of novel therapeutic agents in these areas.
Neurodegenerative Disease Targets: The conversion of arachidonic acid by cyclooxygenases (COX-1 and -2) plays a role in neuroinflammatory processes. researchgate.net As some pyridine derivatives are known to interact with such pathways, this presents a potential, albeit speculative, research direction.
The synthesis of a related compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, highlights the utility of acetic acid-bearing heterocyclic systems in creating complex molecular architectures. google.com Furthermore, methods for synthesizing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid are being developed for applications in drug design, showcasing the importance of acetic acid derivatives as linkers and scaffolds. google.com
Challenges and Opportunities in the Field
The exploration of pyridine derivatives, including ethoxypyridine-acetic acids, is not without its challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Regioselective Functionalization: A primary hurdle in pyridine chemistry is the selective functionalization of the pyridine ring. researchgate.netnih.gov The electron-deficient nature of the ring makes certain positions, like the C3 (meta) position, difficult to modify directly. nih.govphys.org This can complicate the synthesis of specific isomers and derivatives.
Synthesis of Starting Materials: The synthesis of substituted pyridines often requires multi-step procedures, and the availability of diverse starting materials can be limited.
Drug Resistance: For antimicrobial applications of pyridine derivatives, the emergence of drug resistance is a significant challenge that necessitates the continuous development of novel compounds.
Opportunities:
Novel Synthetic Methodologies: The difficulties in pyridine functionalization have spurred the development of innovative synthetic strategies. researchgate.net Recent advances include dearomatization-rearomatization sequences to achieve meta-selective functionalization and photochemical methods for C-4 alkylation. acs.orgphys.org These new methods open up possibilities for creating a wider array of pyridine derivatives.
Late-Stage Functionalization: The ability to modify the pyridine core in the later stages of a synthesis is highly desirable for creating libraries of related compounds for drug screening. researchgate.net Developing methods for late-stage functionalization of complex molecules containing a pyridine ring is a key area of opportunity.
Computational Chemistry: The use of computational tools, such as molecular docking studies, can help in the rational design of new pyridine derivatives with desired biological activities and in understanding their mechanisms of action. nih.gov
Green Chemistry: There is an increasing focus on developing more environmentally friendly synthetic methods for preparing pyridine derivatives, which presents an opportunity for innovation in sustainable chemistry.
Q & A
Q. What are the common synthetic routes for 2-(5-Ethoxypyridin-2-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a stepwise approach involves:
Ethoxylation : Introducing the ethoxy group to pyridine derivatives using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Acetic Acid Side-Chain Incorporation : Employing a Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to attach the acetic acid moiety .
Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to reduce by-products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Pd-Catalyzed | Pd(PPh₃)₄ | 75% | 95% (HPLC) |
| Friedel-Crafts | AlCl₃ | 60% | 88% (NMR) |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-Ray Crystallography : Resolve bond angles and crystal packing using SHELX software. Refinement with ORTEP-3 ensures accurate 3D visualization .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethoxy -CH₃), δ 4.0–4.2 ppm (ethoxy -CH₂), and δ 3.6–3.8 ppm (acetic acid -CH₂) confirm substituents.
- ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O) and 150–160 ppm (pyridine ring carbons) .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ ion at m/z 196.1 .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose via hazardous waste protocols .
- First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G** level) model:
- HOMO-LUMO Gaps : Assess reactivity (target: ~4.5 eV for pyridine derivatives).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design .
Validation : Compare computed IR spectra with experimental data (e.g., O-H stretch at 2500–3300 cm⁻¹) to refine exchange-correlation functionals .
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from:
- By-Product Formation : Monitor intermediates via LC-MS to detect side reactions (e.g., ethoxy group hydrolysis).
- Scale Effects : Optimize stirring rate and temperature gradients for reproducibility at larger scales.
Case Study : A 57% yield discrepancy was resolved by replacing DMF with THF to reduce carbocation intermediates .
Q. What analytical methods validate the purity of this compound in complex mixtures?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 254 nm. Retention time: ~8.2 min .
- Titration : For carboxylic acid quantification, titrate against NaOH (0.1 M) with phenolphthalein endpoint (error margin <5%) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 57.14%, H: 5.71%, N: 6.12%) .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ for the pyridine ring in this compound?
- Methodological Answer : Discrepancies arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
